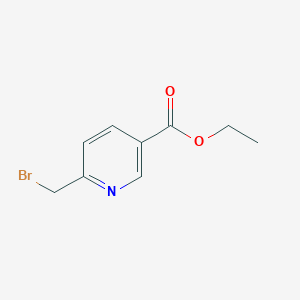
Ethyl 6-(bromomethyl)nicotinate
Übersicht
Beschreibung
Ethyl 6-(bromomethyl)nicotinate is a chemical compound with the CAS Number: 178264-57-8 . It has a molecular weight of 244.09 and its IUPAC name is ethyl 6-(bromomethyl)nicotinate .
Synthesis Analysis
A visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate was effectively conducted with N-bromosuccinimide using a 150-W tungsten bulb as an initiator, leading to the desired monobromo product ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate .Molecular Structure Analysis
The InChI code for Ethyl 6-(bromomethyl)nicotinate is 1S/C9H10BrNO2/c1-2-13-9(12)7-3-4-8(5-10)11-6-7/h3-4,6H,2,5H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 6-(bromomethyl)nicotinate is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Application in Organic Chemistry
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: Ethyl 6-(bromomethyl)nicotinate is used in the synthesis of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate . This compound is a valuable building block in a wide array of chemical transformations .
- Methods of Application or Experimental Procedures: The synthesis involves a visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate . This reaction is conducted with N-bromosuccinimide using a 150-W tungsten bulb as an initiator .
- Results or Outcomes: The reaction leads to the desired monobromo product ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate in a good yield of 76% . This procedure achieved a 46% improvement in yield compared to the previous method .
Synthesis and Functional Group Manipulations
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: Ethyl 6-(bromomethyl)nicotinate is used in the synthesis of symmetrical 2-quinolylmethoxyphenyl-containing diethers . These compounds are valuable building blocks in a wide array of chemical transformations .
- Methods of Application or Experimental Procedures: The synthesis involves a visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate . This reaction is conducted with N-bromosuccinimide using a 150-W tungsten bulb as an initiator . The resulting product is then used in a Williamson reaction with some dihydroxy arenes .
- Results or Outcomes: The reaction leads to the desired monobromo product ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate in a good yield of 76% . This procedure achieved a 46% improvement in yield compared to the previous method . The resulting product was then successfully used in the synthesis of symmetrical 2-quinolylmethoxyphenyl-containing diethers .
Synthesis of Symmetrical 2-Quinolylmethoxyphenyl-Containing Diethers
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: Ethyl 6-(bromomethyl)nicotinate is used in the synthesis of symmetrical 2-quinolylmethoxyphenyl-containing diethers . These compounds are valuable building blocks in a wide array of chemical transformations .
- Methods of Application or Experimental Procedures: The synthesis involves a visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate . This reaction is conducted with N-bromosuccinimide using a 150-W tungsten bulb as an initiator . The resulting product is then used in a Williamson reaction with some dihydroxy arenes .
- Results or Outcomes: The reaction leads to the desired monobromo product ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate in a good yield of 76% . This procedure achieved a 46% improvement in yield compared to the previous method . The resulting product was then successfully used in the synthesis of symmetrical 2-quinolylmethoxyphenyl-containing diethers .
Safety And Hazards
Ethyl 6-(bromomethyl)nicotinate is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ingestion .
Eigenschaften
IUPAC Name |
ethyl 6-(bromomethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)7-3-4-8(5-10)11-6-7/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVLWROJDKJMST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623917 | |
| Record name | Ethyl 6-(bromomethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(bromomethyl)nicotinate | |
CAS RN |
178264-57-8 | |
| Record name | Ethyl 6-(bromomethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




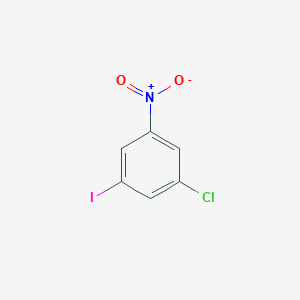
![2-(2,4-Difluorophenoxy)-5-(2-methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)-6H-pyrido[1,2-b]pyridazin-6-one](/img/structure/B175263.png)

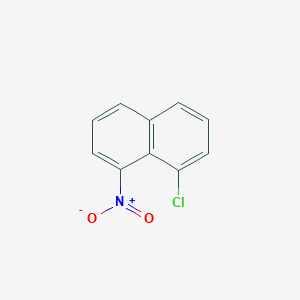
![[(2-Amino-2-oxoethyl)thio]acetic acid](/img/structure/B175270.png)
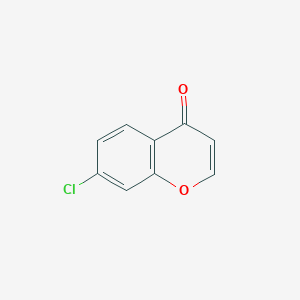


![1-Cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B175278.png)
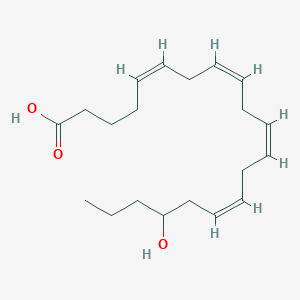
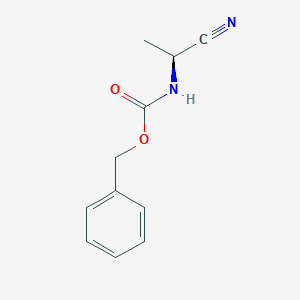

![exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B175294.png)